

Technical Guide: 2,2,4-Trimethylheptane (CAS No. 14720-74-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,4-Trimethylheptane

Cat. No.: B082096

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **2,2,4-trimethylheptane** (CAS No. 14720-74-2), a branched-chain alkane. It summarizes its known physicochemical properties, analytical characterization methods, and the current state of knowledge regarding its biological and toxicological profile. This guide notes the significant lack of specific pharmacological, metabolic, and toxicological data for this particular isomer, a common characteristic for many non-commercial hydrocarbon isomers. In lieu of specific experimental data, a generalized workflow for the characterization of such a compound is provided. This document is intended to serve as a foundational resource for researchers, acknowledging the current data gaps and providing a framework for potential future investigation.

Introduction

2,2,4-Trimethylheptane is a saturated, branched-chain aliphatic hydrocarbon with the molecular formula C₁₀H₂₂.^{[1][2]} As an isomer of decane, it belongs to a broad class of volatile organic compounds (VOCs). While structurally related compounds like isooctane (2,2,4-trimethylpentane) are well-studied due to their use as primary reference fuels in determining gasoline octane ratings, **2,2,4-trimethylheptane** is not as extensively characterized.^{[3][4]} It is primarily used as a modeling or calibration standard for the analysis of other volatile compounds and has been identified as a component in gasoline and cigarette smoke.^[5]

This guide synthesizes the available technical data for **2,2,4-trimethylheptane**. However, it must be emphasized that specific data regarding its interaction with biological systems, such as receptor binding, signaling pathway modulation, or detailed metabolic fate, are not available in current scientific literature. The information presented herein is based on its fundamental chemical properties and general toxicological principles for short-chain branched alkanes.

Physicochemical and Spectroscopic Data

Quantitative data for **2,2,4-trimethylheptane** are compiled from various chemical databases. These properties are essential for its handling, analysis, and for predicting its environmental and biological behavior.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Registry Number	14720-74-2	[1][2]
Molecular Formula	C10H22	[1][2]
Molecular Weight	142.28 g/mol	[1][5][6]
Boiling Point	148.15 - 149.2 °C (@ 760 mmHg)	[1][7][8]
Density	0.7275 - 0.733 g/cm ³ (@ 20 °C)	[1][8]
Vapor Pressure	5.17 mmHg (@ 25 °C) (est.)	[7][8]
Flash Point	37.2 °C (est.)	[7][8]
logP (o/w)	5.392 (est.)	[7]
Refractive Index	1.4069	[8]

Table 2: Chemical Identifiers

Identifier Type	Identifier	Source(s)
IUPAC Name	2,2,4-trimethylheptane	[6]
Canonical SMILES	CCCC(C)CC(C)(C)C	[1] [6]
InChI	InChI=1S/C10H22/c1-6-7-9(2)8-10(3,4)5/h9H,6-8H2,1-5H3	[1] [2] [6]
InChIKey	IIYGOARYARWJBO-UHFFFAOYSA-N	[1] [2] [6]

Chemical Structure and Identification

The structure of **2,2,4-trimethylheptane** features a seven-carbon heptane backbone with two methyl groups at the C2 position and one methyl group at the C4 position.

Caption: 2D structure of **2,2,4-trimethylheptane**.

Analytical Methods

The primary method for the identification and quantification of **2,2,4-trimethylheptane** is Gas Chromatography-Mass Spectrometry (GC-MS).[\[6\]](#)[\[9\]](#) Its high volatility and thermal stability make it well-suited for GC analysis. The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, with characteristic top peaks (m/z) at 57, 56, and 43.[\[6\]](#)

Kovats retention indices, which standardize retention times in gas chromatography, are also available for **2,2,4-trimethylheptane** on standard non-polar columns, with reported values typically in the range of 875 to 890.[\[6\]](#)[\[10\]](#)

Biological and Toxicological Profile

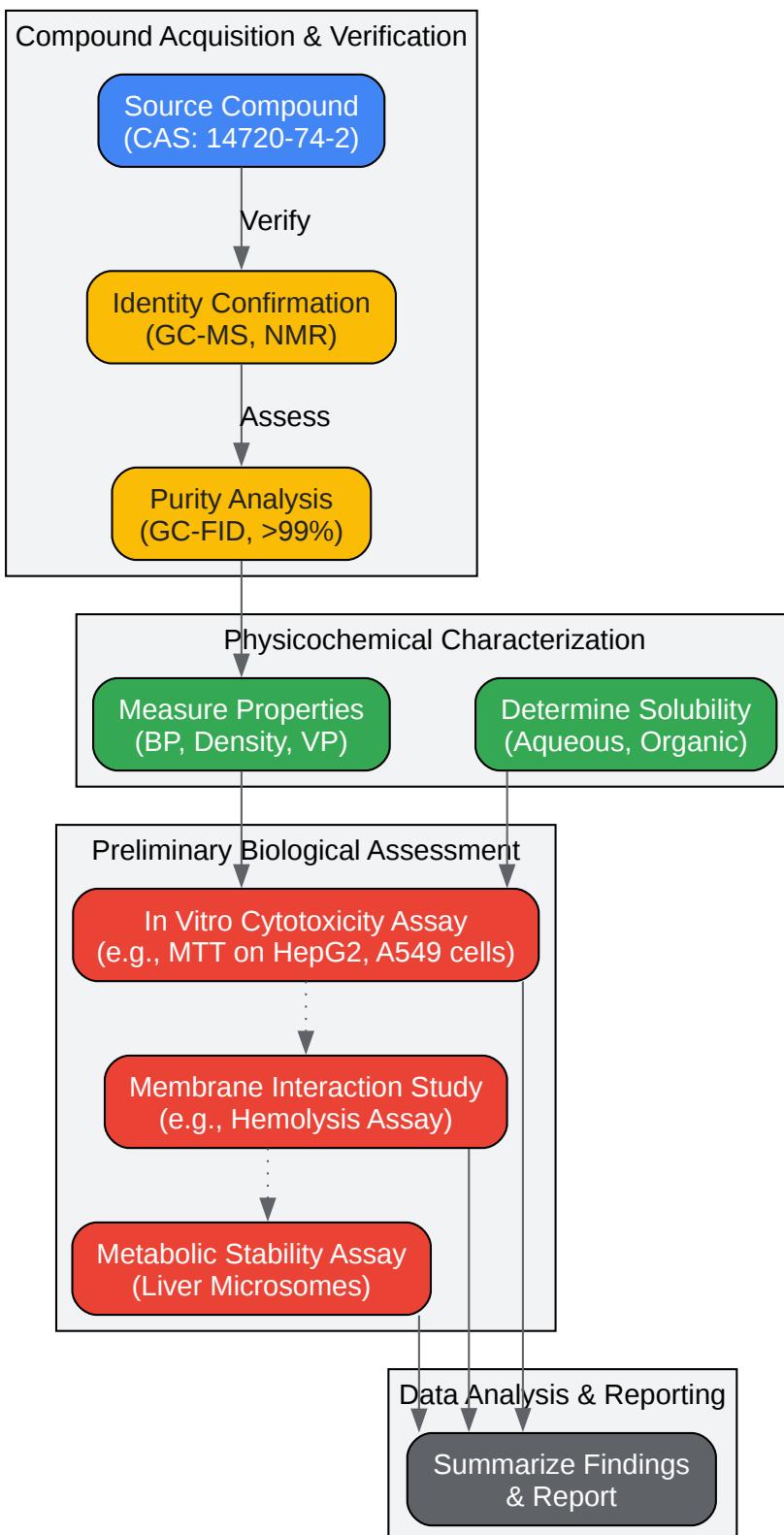
Current State of Knowledge

There are no specific toxicological or pharmacological studies available for **2,2,4-trimethylheptane** in the public domain. As a simple, non-reactive hydrocarbon, it is not expected to interact with specific biological signaling pathways in the manner of a targeted drug

molecule. Its biological effects are presumed to be non-specific, primarily driven by its physical properties (i.e., its lipophilicity).

General Profile of Branched-Chain Alkanes

The toxicological profile of **2,2,4-trimethylheptane** can be inferred from data on similar short- and branched-chain alkanes.


- Acute Toxicity: Generally, these compounds exhibit low acute oral and dermal toxicity.[11] The primary acute risk is associated with inhalation of high concentrations, which can lead to central nervous system depression through a non-specific anesthetic mechanism.[12]
- Aspiration Hazard: Due to their low viscosity, liquid alkanes of this class pose a significant aspiration risk. If swallowed and subsequently inhaled into the lungs, they can cause severe chemical pneumonitis, which can be fatal.[11]
- Dermal Irritation: Prolonged or repeated skin contact can cause irritation and dermatitis due to the defatting action of the solvent on the skin.[13]
- Metabolism: Alkanes are primarily metabolized in the liver via cytochrome P450 enzymes, which introduce hydroxyl groups to increase water solubility and facilitate excretion. However, the high degree of branching in **2,2,4-trimethylheptane** may render it more resistant to metabolism compared to its linear isomer, n-decane.
- Genotoxicity & Carcinogenicity: Most simple, saturated alkanes are not considered genotoxic.[11]

Experimental Protocols and Research Workflow

No specific experimental protocols involving **2,2,4-trimethylheptane** have been published. For researchers intending to study this compound, a generalized workflow for the initial characterization of a volatile organic compound is proposed below.

Generalized Experimental Workflow

This logical workflow outlines the necessary steps to characterize a compound like **2,2,4-trimethylheptane** and perform a preliminary assessment of its biological activity or toxicity.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for characterization of **2,2,4-trimethylheptane**.

Methodology for Key Steps

- Identity Confirmation (GC-MS): A sample is volatilized and separated on a non-polar capillary column (e.g., polydimethylsiloxane). The resulting mass spectrum is compared against a reference library, such as the NIST database, to confirm the molecular weight and fragmentation pattern.[6][9]
- Purity Analysis (GC-FID): Gas chromatography with a flame ionization detector (FID) is used for quantitative analysis. The peak area of **2,2,4-trimethylheptane** is compared to the total area of all peaks to determine its purity.
- In Vitro Cytotoxicity Assay: A cell line (e.g., human liver carcinoma HepG2) is exposed to a range of concentrations of the compound. Cell viability is measured after a set incubation period (e.g., 24-48 hours) using a colorimetric assay like MTT to determine the IC50 (half-maximal inhibitory concentration). This provides a preliminary measure of toxicity.

Conclusion

2,2,4-Trimethylheptane (CAS 14720-74-2) is a structurally defined but biologically under-characterized branched-chain alkane. While its physicochemical properties are well-documented, a significant data gap exists regarding its pharmacology, toxicology, and metabolism. For professionals in drug development, this compound is unlikely to be of direct interest as a therapeutic agent due to its chemical nature. Its primary relevance lies in its use as an analytical standard and as a component of complex hydrocarbon mixtures where its toxicological properties, likely low but including an aspiration hazard, may be of consideration. Future research, following the generalized workflow provided, would be necessary to fill the existing knowledge gaps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Heptane, 2,2,4-trimethyl- [webbook.nist.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. fvs.com.py [fvs.com.py]
- 5. 2,2,4-Trimethylheptane | 14720-74-2 | PAA72074 | Biosynth [biosynth.com]
- 6. 2,2,4-Trimethylheptane | C10H22 | CID 26839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2,4-trimethyl heptane, 14720-74-2 [thegoodsentscompany.com]
- 8. lookchem.com [lookchem.com]
- 9. Heptane, 2,2,4-trimethyl- [webbook.nist.gov]
- 10. Heptane, 2,2,4-trimethyl- [webbook.nist.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- To cite this document: BenchChem. [Technical Guide: 2,2,4-Trimethylheptane (CAS No. 14720-74-2)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082096#2-2-4-trimethylheptane-cas-number-14720-74-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com